![molecular formula C11H9ClN2OS B7480673 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone](/img/structure/B7480673.png)
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone, also known as CTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CTE is a thiazole-based compound that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been shown to have various biochemical and physiological effects. In studies on cancer cells, 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can help prevent the growth and spread of cancer cells. 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has several advantages for lab experiments, including its stability and solubility in various solvents. 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone is also relatively easy and inexpensive to synthesize. However, 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has limitations in terms of its toxicity and potential side effects, which must be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for the study of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone. One area of research is the development of new thiazole-based compounds that have improved properties and applications. Another area of research is the investigation of the potential use of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone and related compounds in the treatment of various diseases, including cancer and diabetes. Further studies are also needed to better understand the mechanism of action of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone and its effects on various signaling pathways and enzymes.
Métodos De Síntesis
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone can be synthesized through various methods, including the reaction of 2-chloroaniline with thiosemicarbazide, followed by the condensation of the resulting product with chloroacetyl chloride. Another method involves the reaction of 2-chloroaniline with thiosemicarbazide, followed by the cyclization of the resulting product with chloroacetic acid. The resulting product is then treated with acetic anhydride to obtain 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone. The synthesis of 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been studied extensively for its potential applications in various fields. In medicine, 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been shown to have anticancer, anti-inflammatory, and antidiabetic properties. 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, 1-[2-(2-Chloroanilino)thiazole-4-yl]ethanone has been used as a precursor for the synthesis of other thiazole-based compounds.
Propiedades
IUPAC Name |
1-[2-(2-chloroanilino)-1,3-thiazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c1-7(15)10-6-16-11(14-10)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTQMHYEPIBWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730140 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(2-Chloroanilino)-1,3-thiazol-4-yl]ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

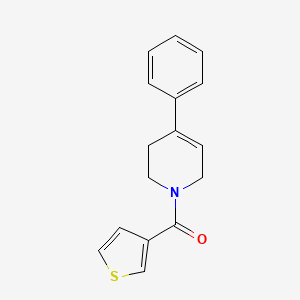
![3-(4-Chlorophenyl)-5-[(5-nitrothiazol-2-yl)mercapto]-1,2,4-triazole](/img/structure/B7480608.png)
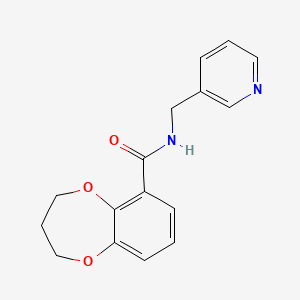
![N-[4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7480621.png)
![4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile](/img/structure/B7480622.png)
![(3,5-dichlorophenyl)methyl N-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]carbamate](/img/structure/B7480628.png)
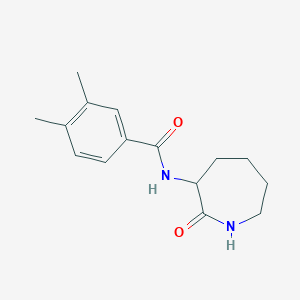
![3-[(4-Chlorophenyl)sulfanylmethyl]-5-(4-methylthiadiazol-5-yl)-1,2,4-oxadiazole](/img/structure/B7480644.png)
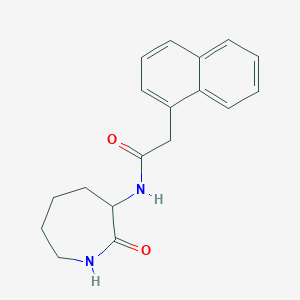
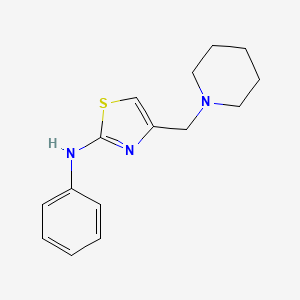
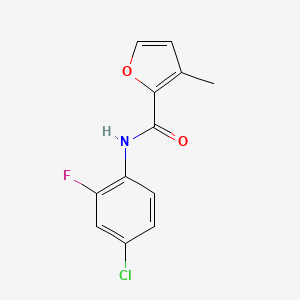
![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)
![4-[[3-(4-Ethylphenyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]benzamide](/img/structure/B7480663.png)
![N-benzylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7480681.png)